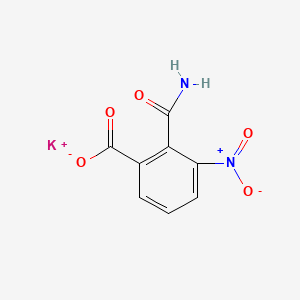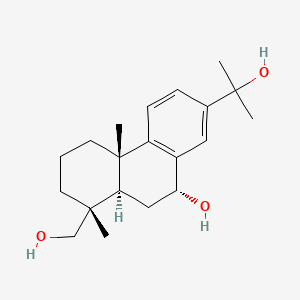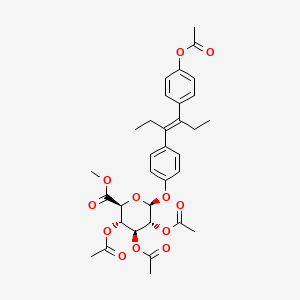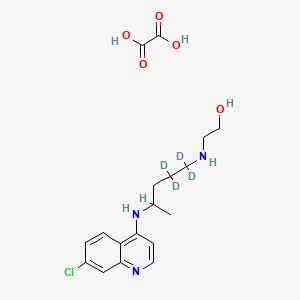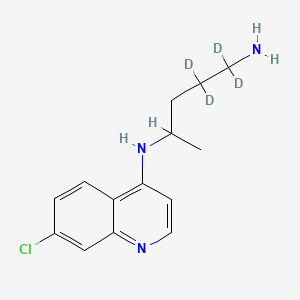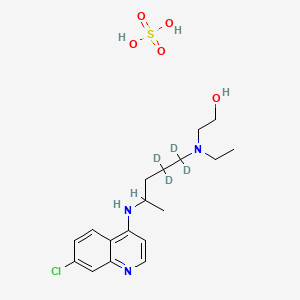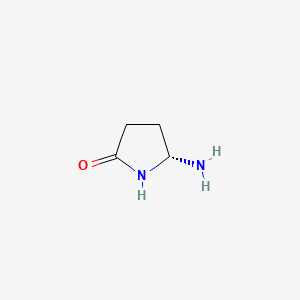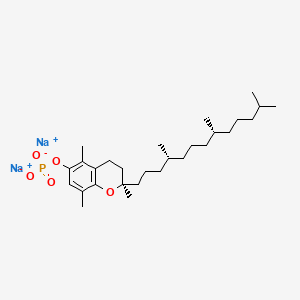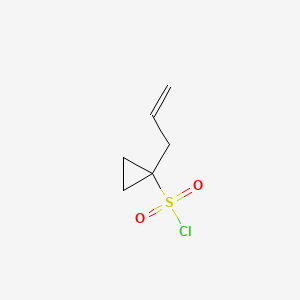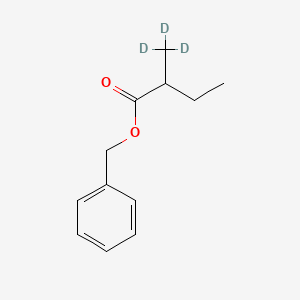
Benzyl 2-Methylbutyrate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Methylbutyrate-d3 (BMB-d3) is a deuterated analog of benzyl 2-methylbutyrate (BMB). It is a monoterpene ester with a molecular formula of C10H16O2D3, and has been widely used in scientific research due to its unique properties and advantages. BMB-d3 has been used in many areas of research, including biochemical and physiological studies, as well as lab experiments.
Scientific Research Applications
Benzyl 2-Methylbutyrate-d3 has been used in many areas of scientific research, including biochemical and physiological studies, as well as lab experiments. In biochemical and physiological studies, Benzyl 2-Methylbutyrate-d3 has been used to study the metabolism of fatty acids, lipids, and other compounds in the body. In lab experiments, Benzyl 2-Methylbutyrate-d3 has been used as a model compound to study the behavior of other compounds under different conditions. It has also been used as a marker compound in chromatography and spectroscopy experiments.
Mechanism of Action
Benzyl 2-Methylbutyrate-d3 is metabolized in the body by the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down fatty acid amides, such as Benzyl 2-Methylbutyrate-d3, into their constituent fatty acids and other compounds. This breakdown of Benzyl 2-Methylbutyrate-d3 results in the release of energy, which can be used by the body for various metabolic processes.
Biochemical and Physiological Effects
Benzyl 2-Methylbutyrate-d3 has been shown to have a number of biochemical and physiological effects. In biochemical studies, Benzyl 2-Methylbutyrate-d3 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), resulting in increased levels of fatty acid amides in the body. This can result in increased energy production, improved metabolic efficiency, and improved fat metabolism. In physiological studies, Benzyl 2-Methylbutyrate-d3 has been shown to have anti-inflammatory and anti-oxidant properties, which can help protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The use of Benzyl 2-Methylbutyrate-d3 in lab experiments has a number of advantages. Benzyl 2-Methylbutyrate-d3 is a stable compound that is easily synthesized, and can be used in a variety of experiments. It is also a non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to the use of Benzyl 2-Methylbutyrate-d3 in lab experiments. It is not suitable for use in experiments that require the use of high temperatures, as it can decompose at high temperatures. Additionally, Benzyl 2-Methylbutyrate-d3 is not suitable for use in experiments that require the use of organic solvents, as it can react with some solvents.
Future Directions
The use of Benzyl 2-Methylbutyrate-d3 in scientific research has a number of potential future directions. One potential direction is the further study of the biochemical and physiological effects of Benzyl 2-Methylbutyrate-d3. Additionally, Benzyl 2-Methylbutyrate-d3 could be used as a model compound in the study of other compounds and their behaviors under different conditions. Finally, Benzyl 2-Methylbutyrate-d3 could be used as a marker compound in chromatography and spectroscopy experiments.
Synthesis Methods
The synthesis of Benzyl 2-Methylbutyrate-d3 is a two-step process. The first step involves the reaction of benzyl alcohol with 2-methylbutyryl chloride in the presence of an acid catalyst to form BMB. The second step involves the deuteration of BMB by reacting it with deuterated methanol in the presence of a base catalyst. This two-step process produces Benzyl 2-Methylbutyrate-d3 with a purity of over 99%.
properties
IUPAC Name |
benzyl 2-(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDIBUNVYIPOD-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

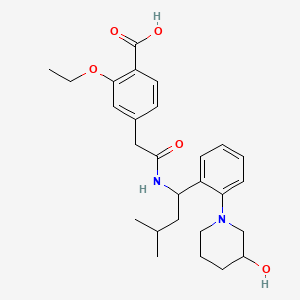

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)
